4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile
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Overview
Description
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is known for its applications in medicinal chemistry and as a building block in the synthesis of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with benzonitrile derivatives. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the formation of the benzonitrile group . The reaction conditions often involve mild temperatures and the use of solvents like paraxylene to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as the use of ionic liquids as co-solvents and catalysts. This approach not only simplifies the separation process but also enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a primary amine.
Substitution: The major product is a substituted benzonitrile.
Scientific Research Applications
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential antitumor activity and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar hydroxyl functionality.
4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile: A closely related compound with a different substitution pattern.
Uniqueness
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold makes it valuable in the synthesis of a wide range of bioactive molecules .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-12-3-1-11(2-4-12)9-13(16)5-7-15-8-6-13/h1-4,15-16H,5-9H2 |
InChI Key |
STHSCFZUGZOETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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